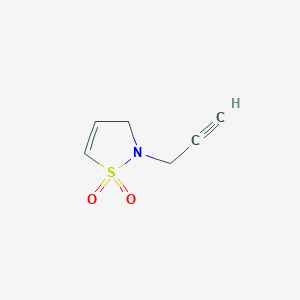![molecular formula C9H18N2O B13542628 (4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Molecular Weight: 169.27 g/mol
This compound belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. Its unique structure makes it intriguing for various applications.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves cyclization of an appropriate precursor, followed by reduction. For example:
- Start with an ethyl-substituted amine precursor.
- Cyclize the precursor using an appropriate reagent (e.g., acid-catalyzed cyclization).
- Reduce the resulting intermediate to obtain the target compound.
Industrial Production:: Industrial-scale production typically involves efficient and scalable processes. These may include:
- Batch or continuous reactions
- Optimization of reaction conditions (temperature, pressure, catalysts)
- Purification steps (distillation, crystallization)
Analyse Des Réactions Chimiques
Reactions::
Oxidation: Undergoes oxidation reactions, yielding various functional groups.
Reduction: Can be selectively reduced to form saturated derivatives.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Catalytic Hydrogenation: Using a metal catalyst (e.g., palladium on carbon) under hydrogen gas.
Acid-Catalyzed Cyclization: Employing strong acids (e.g., sulfuric acid) to form the morpholine ring.
Alkylation: Reacting with alkyl halides in the presence of a base (e.g., sodium hydroxide).
Applications De Recherche Scientifique
Chemistry::
Intermediate Synthesis: Used as a building block in organic synthesis.
Chiral Ligands: Serves as a chiral ligand in asymmetric catalysis.
Drug Development: Investigated for potential pharmaceutical applications due to its unique structure.
Neurochemistry: May interact with neurotransmitter receptors.
Fine Chemicals: Used in specialty chemicals and agrochemicals.
Flavor and Fragrance: Adds unique notes to perfumes and flavors.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are related morpholines, the ethyl substitution and unique ring fusion set this compound apart. Similar compounds include morpholine itself and other saturated heterocycles.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(4aS,8aR)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-9-8(7-11)10-4-6-12-9/h8-10H,2-7H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
QCXAZFGAIOFYNS-DTWKUNHWSA-N |
SMILES isomérique |
CCN1CC[C@@H]2[C@H](C1)NCCO2 |
SMILES canonique |
CCN1CCC2C(C1)NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


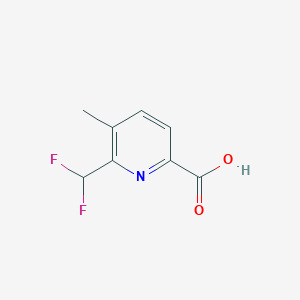
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
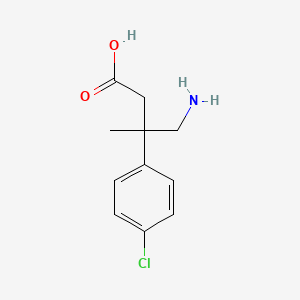

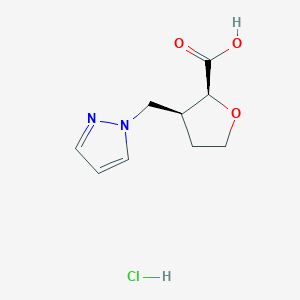
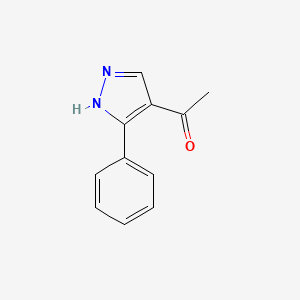
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
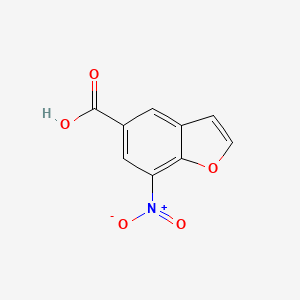
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
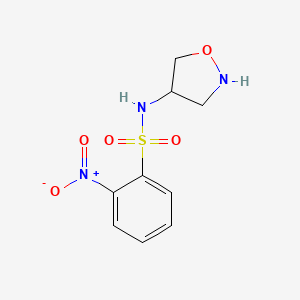
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)

